(+)-trans-anti-BPDE-N2-dG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(+)-trans-anti-BPDE-N2-dG, also known as this compound, is a useful research compound. Its molecular formula is C30H27N5O7 and its molecular weight is 569.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(+)-trans-anti-BPDE-N2-dG is a significant DNA adduct formed by the interaction of the environmental carcinogen benzo[a]pyrene (BaP) with DNA. This compound is crucial in understanding the mutagenic and carcinogenic effects of BaP, as it plays a key role in the induction of mutations and cancer development. This article explores the biological activity of this compound, including its mechanisms of mutagenesis, repair pathways, and structural characteristics.
Formation and Structural Characteristics
The formation of this compound occurs when BaP is metabolically activated to form its ultimate carcinogenic form, which then reacts with the N2 position of guanine in DNA. This reaction leads to the creation of bulky DNA adducts that can disrupt normal DNA replication and transcription processes. The structure of this compound is characterized by a bulky hydrophobic moiety that significantly alters the local conformation of the DNA helix, affecting its stability and function.
Table 1: Structural Characteristics of this compound
Feature | Description |
---|---|
Molecular Formula | C20H18N4O3 |
Molecular Weight | 366.38 g/mol |
Adduct Position | N2 position of guanine |
Conformational Properties | Bulky adduct causing helical distortion |
Mechanisms of Mutagenesis
Research indicates that the mutagenic potential of this compound is primarily mediated through translesion synthesis (TLS), a process that allows DNA polymerases to replicate past lesions. In yeast models, studies have shown that translesion synthesis opposite this adduct results in a significant frequency of G→T transversion mutations. Specifically, it has been observed that:
- Insertion Patterns : In wild-type yeast cells, bypass products consist predominantly of C insertions (76%), followed by A (14%) and G (7%) insertions opposite this compound .
- Polymerase Involvement : The TLS pathway involves multiple polymerases, including Polη, Polζ, and Rev1. The absence of these polymerases reduces the efficiency of bypassing the adduct significantly .
Repair Pathways
The repair mechanisms for this compound are complex and involve nucleotide excision repair (NER). Studies have demonstrated that human NER processes this adduct less efficiently compared to other DNA lesions, such as acetylaminofluorene-C8-dG . Notably:
- Repair Efficiency : The excision efficiency for this compound is about 15 times lower than that for standard lesions .
- Influence of Base Pairing : The efficiency of excision can be influenced by the identity of the complementary base; for instance, replacing cytosine with adenine significantly reduces excision rates for certain configurations .
Case Studies
Several case studies have explored the biological implications of this compound:
- Yeast Model Studies : Research utilizing yeast cells has shown that mutations induced by this adduct are primarily due to error-prone TLS mechanisms involving specific polymerases. The findings suggest a direct correlation between exposure levels to BaP and mutation rates in these models .
- Human Cell Studies : In human cell lines, similar mutagenic effects were observed, with increased rates of G→T transversions noted following exposure to BaP. These studies underscore the relevance of this adduct in human carcinogenesis .
Eigenschaften
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-1H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N5O7/c36-10-18-17(37)9-19(42-18)35-11-31-24-28(35)33-30(34-29(24)41)32-23-22-15-7-6-13-3-1-2-12-4-5-14(21(15)20(12)13)8-16(22)25(38)27(40)26(23)39/h1-8,11,17-19,23,25-27,36-40H,9-10H2,(H2,32,33,34,41)/t17-,18+,19+,23-,25+,26+,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKFWJGVLJVTLH-KCAXFQNZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC4C(C(C(C5=C4C6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)O)O)O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N[C@@H]4[C@H]([C@H]([C@@H](C5=C4C6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)O)O)O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N5O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65437-20-9 |
Source
|
Record name | (+)_trans-anti-Benzo(a)pyrene-dG | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065437209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.